molecular formula C9H9ClINO B14073388 1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one

1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one

Cat. No.: B14073388
M. Wt: 309.53 g/mol
InChI Key: SIAILVTWCTXUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C9H9ClINO. This compound is notable for its unique structure, which includes an amino group, an iodine atom, and a chlorine atom attached to a propanone backbone. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one typically involves multiple steps. One common method starts with the esterification of 3-iodo tyrosine using methanol and thionyl chloride to produce 2-amino-3-iodophenyl-propanoate . This intermediate can then be subjected to further reactions to introduce the chlorine atom and form the final product. Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.

    Coupling Reactions: The amino group can participate in coupling reactions, forming new bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include thionyl chloride, methanol, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and other biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-Amino-3-iodophenyl)-2-chloropropan-1-one include:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C9H9ClINO

Molecular Weight

309.53 g/mol

IUPAC Name

1-(2-amino-3-iodophenyl)-2-chloropropan-1-one

InChI

InChI=1S/C9H9ClINO/c1-5(10)9(13)6-3-2-4-7(11)8(6)12/h2-5H,12H2,1H3

InChI Key

SIAILVTWCTXUKO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)I)N)Cl

Origin of Product

United States

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